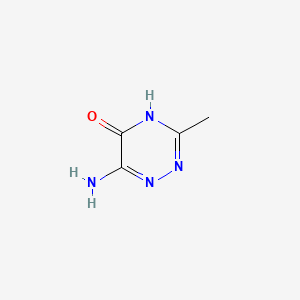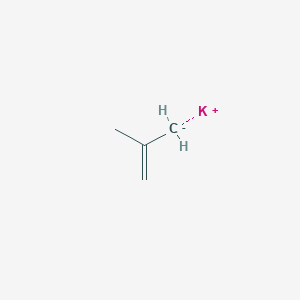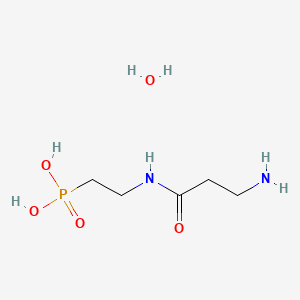
2-(3-Aminopropanoylamino)ethylphosphonic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminopropanoylamino)ethylphosphonic acid;hydrate is a compound with the molecular formula C5H13N2O4P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropanoylamino)ethylphosphonic acid typically involves the reaction of phosphonic acid derivatives with amino acid derivatives. One common method is the hydrophosphonylation of imines with phosphorous acid or its esters . This reaction is usually carried out under mild conditions, making it an efficient and environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrophosphonylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropanoylamino)ethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phosphonic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions may result in the formation of various phosphonate esters .
Scientific Research Applications
2-(3-Aminopropanoylamino)ethylphosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving amino acid metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Aminopropanoylamino)ethylphosphonic acid involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit these enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various physiological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid: The simplest aminophosphonate, used in herbicides like glyphosate.
Glyphosate: A widely used herbicide with a similar phosphonic acid group.
Uniqueness
2-(3-Aminopropanoylamino)ethylphosphonic acid is unique due to its specific structure, which combines an amino group with a phosphonic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
63934-24-7 |
|---|---|
Molecular Formula |
C5H15N2O5P |
Molecular Weight |
214.16 g/mol |
IUPAC Name |
2-(3-aminopropanoylamino)ethylphosphonic acid;hydrate |
InChI |
InChI=1S/C5H13N2O4P.H2O/c6-2-1-5(8)7-3-4-12(9,10)11;/h1-4,6H2,(H,7,8)(H2,9,10,11);1H2 |
InChI Key |
FDYWHINYVCTDTQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=O)NCCP(=O)(O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)

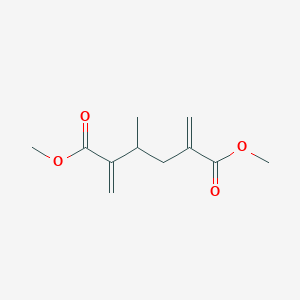
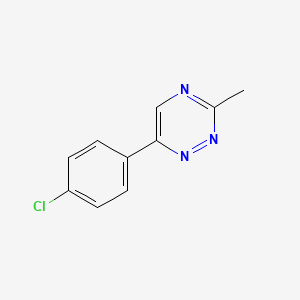
![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
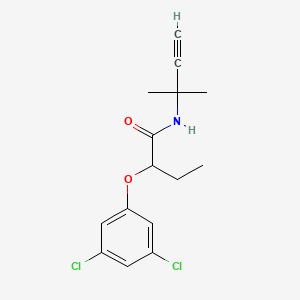
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
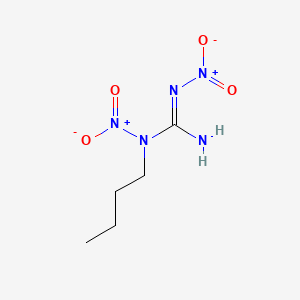
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
